N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide
Description
N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a heterocyclic organic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring linked to pyrazine. The compound’s structure suggests applications in medicinal chemistry, possibly targeting enzymes or receptors where fluorinated aromatic systems and heterocycles play critical roles.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N6O3/c1-2-17(20(31)26-15-9-13(22)4-5-14(15)23)29-11-12(3-6-18(29)30)21-27-19(28-32-21)16-10-24-7-8-25-16/h3-11,17H,2H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJIYFIHHJPKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.
Chemical Structure
The compound features a distinctive structure characterized by:
- A difluorophenyl moiety.
- A pyridine ring linked to an oxadiazole .
- A butanamide backbone.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound, particularly against various cancer cell lines. The following table summarizes key findings:
Case Studies
- A549 Cell Line Study : The compound exhibited significant cytotoxicity with an IC50 value of 20 µM. Mechanistic studies indicated that it induces apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .
- HepG2 Cell Line Study : At an IC50 of 25 µM, the compound inhibited cell proliferation and migration. It was found to downregulate cyclin D1 and upregulate p53 expression, suggesting a role in cell cycle regulation .
- MCF-7 Cell Line Study : The compound demonstrated an IC50 value of 30 µM, affecting gene expression linked to the cell cycle and apoptosis pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. The presence of the oxadiazole ring is believed to contribute significantly to its efficacy against multidrug-resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
N-(4-Methylbenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide ()
- Structural Similarities : Shares the 2-oxopyridine and oxadiazole-pyrazine moieties.
- Key Differences : The 4-methylbenzyl group replaces the 2,5-difluorophenyl substituent.
- Implications : The absence of fluorine atoms may reduce electronegativity and alter solubility or target affinity. Safety protocols for handling (e.g., P201, P210 codes in ) suggest volatility or reactivity, which could differ in the difluorophenyl analogue due to fluorine’s inductive effects .
- N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine () Structural Similarities: Contains a difluorophenyl group and a 2-oxopyridine scaffold. Key Differences: Incorporates an L-alanine ester and a 2,4-difluorobenzoyl group instead of oxadiazole-pyrazine. Implications: The ester group may improve bioavailability, while the benzoyl substituent could enhance lipophilicity compared to the oxadiazole-pyrazine system .
Heterocyclic Derivatives with Pyrazine/Oxadiazole Motifs
-
- Structural Similarities : Pyrazine and difluorophenyl groups are present.
- Key Differences : 146G includes a methylthio group and chlorine substituent, while 146H has a complex cyclopropa-pyrazole acetamide chain.
- Implications : The methylthio group in 146G may increase metabolic stability, whereas the cyclopropane in 146H could introduce steric constraints affecting target binding .
- N-((1S,3S,4R)-3-(2-cyclopropylimidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-4-methylcyclopentyl)cyclopropanesulfonamide () Structural Similarities: Contains fused heterocycles (imidazo-pyrrolo-pyridine) and sulfonamide groups. Implications: The sulfonamide moiety may enhance solubility, contrasting with the fluorinated butanamide’s hydrophobicity .
Pesticide-Related Compounds ()
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide)
- Structural Similarities : Fluorinated aromatic ring and sulfonamide group.
- Key Differences : A triazolo-pyrimidine core replaces the oxadiazole-pyrazine system.
- Implications : Flumetsulam’s herbicidal activity highlights how fluorinated heterocycles can be repurposed across industries, though the target compound’s amide chain may steer it toward pharmaceutical applications .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Fluorine Positioning : The 2,5-difluorophenyl group in the target compound may offer stronger dipole interactions than 2,4- or 2,6-difluoro analogues, impacting binding specificity .
- Safety and Handling : While the target compound’s safety data are unavailable, structural analogs in emphasize precautions against ignition and exposure, suggesting similar volatility concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
